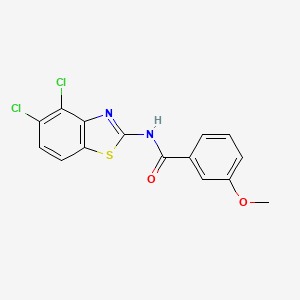![molecular formula C20H14ClN3O B6507741 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol CAS No. 899350-86-8](/img/structure/B6507741.png)
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol” is a derivative of quinazoline, which is a class of organic compounds containing a quinazoline moiety, a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, quinazoline derivatives are often synthesized through the condensation of anthranilic acid derivatives with acid chlorides . The resulting intermediate can then undergo cyclization to form the quinazoline core .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a phenyl group at the 4-position, a chlorine atom at the 6-position, and a phenol group at the 2-position .Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the phenol group could potentially make it more acidic than other quinazoline derivatives .科学的研究の応用
CPP has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry. In drug discovery, CPP has been used to identify new drugs and drug targets. In drug delivery, CPP has been used to increase the effectiveness of drug delivery systems. In biochemistry, CPP has been used to study the structure and function of proteins and other biological molecules.
作用機序
CPP exerts its effects by interacting with a variety of proteins and other molecules. It has been shown to interact with several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP450). CPP also binds to a variety of receptors, including the G-protein coupled receptors (GPCRs) and the nuclear receptors.
Biochemical and Physiological Effects
CPP has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and cytochrome P450 (CYP450). CPP has also been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce oxidative stress.
実験室実験の利点と制限
CPP has several advantages for laboratory experiments. It is a synthetic compound, so it is easy to obtain and store. It is also relatively stable, and can be stored for long periods of time without degradation. Additionally, CPP is relatively non-toxic, so it can be used in experiments with human or animal cells without causing any harm.
However, there are also some limitations to using CPP in laboratory experiments. CPP is not very soluble in water, so it can be difficult to dissolve in aqueous solutions. Additionally, CPP can interact with other molecules, so it can be difficult to accurately measure its concentration in a solution.
将来の方向性
The future of CPP research is promising. CPP has been shown to have a variety of beneficial effects, and researchers are continuing to explore its potential applications. Potential future directions for CPP research include further studies of its effects on cancer, diabetes, Alzheimer’s disease, and cardiovascular disease. Additionally, researchers are exploring the potential of CPP as a drug delivery system and as a therapeutic agent. Finally, researchers are also exploring the potential of CPP to be used as a biomarker for disease diagnosis.
合成法
CPP is synthesized by a reaction between a quinazoline and a phenol. The reaction is carried out in an organic solvent such as ethanol or methanol, and is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at temperatures between 80 and 120 degrees Celsius.
Safety and Hazards
特性
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-6-11-18-17(12-14)19(13-4-2-1-3-5-13)24-20(23-18)22-15-7-9-16(25)10-8-15/h1-12,25H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGBPUSOUKWDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,5-dimethylphenyl)-2-({5-[(furan-2-yl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6507692.png)


![2-(6,7-dimethoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B6507708.png)
![ethyl 4-{2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamido}benzoate](/img/structure/B6507711.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6507713.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B6507716.png)


![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B6507737.png)
![5-{1,4-dioxa-8-azaspiro[4.5]decane-8-sulfonyl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6507747.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B6507751.png)